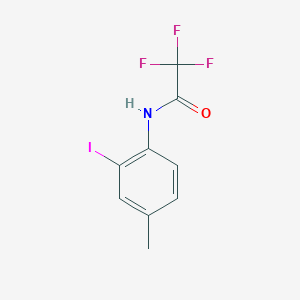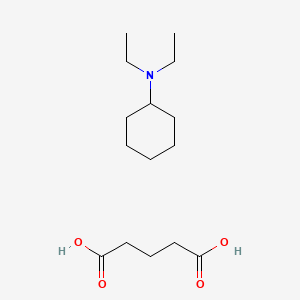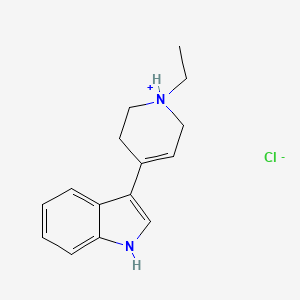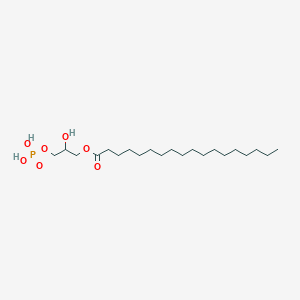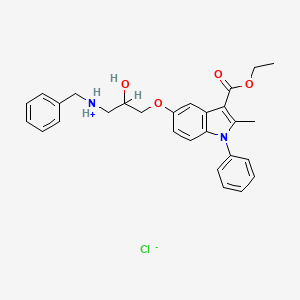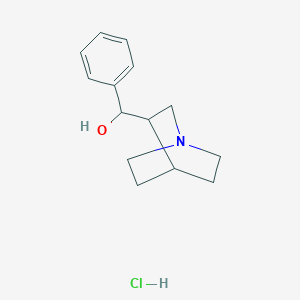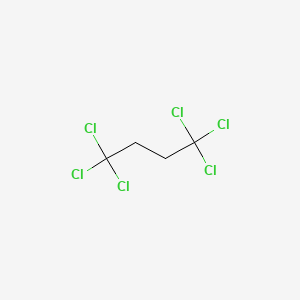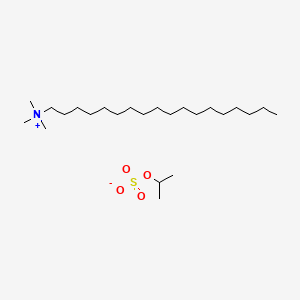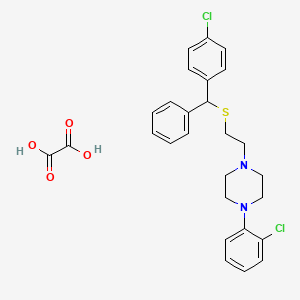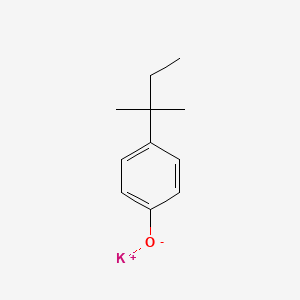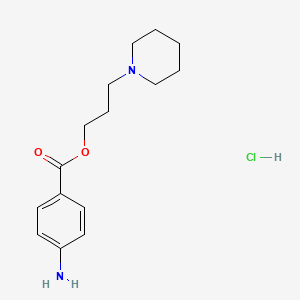
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride is a heterocyclic organic compound with the molecular formula C15H23ClN2O2 and a molecular weight of 298.808 g/mol . It is also known by other names such as gamma-Piperidinopropyl-p-aminobenzoate hydrochloride and p-Aminobenzoic acid 3-piperidinopropyl ester hydrochloride . This compound is primarily used in experimental and research settings.
Méthodes De Préparation
The synthesis of 3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride involves several steps. One common method includes the esterification of p-aminobenzoic acid with 3-piperidinopropanol in the presence of a suitable catalyst . The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid. After the reaction is complete, the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . For example, it may inhibit the activity of acetylcholine esterase, cyclooxygenase, or other enzymes involved in inflammatory and pain pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride can be compared with other similar compounds such as:
Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.
Procaine: Another local anesthetic with a similar structure but different pharmacological properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various research and industrial applications .
Propriétés
Numéro CAS |
69766-15-0 |
|---|---|
Formule moléculaire |
C15H23ClN2O2 |
Poids moléculaire |
298.81 g/mol |
Nom IUPAC |
3-piperidin-1-ylpropyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c16-14-7-5-13(6-8-14)15(18)19-12-4-11-17-9-2-1-3-10-17;/h5-8H,1-4,9-12,16H2;1H |
Clé InChI |
RCYZVVWRIZSELL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCOC(=O)C2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


